6-tert-butyl-2-[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-tert-butyl-2-[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including a tert-butyl group, a methoxy group, and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-2-[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of flow chemistry techniques, which allow for continuous production and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-2-[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the indazole moiety can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can yield an alcohol derivative .
Scientific Research Applications
6-tert-butyl-2-[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-tert-butyl-2-[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets in the body. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar indole moieties, such as indole-3-acetic acid.
Piperidine Derivatives: Compounds with similar piperidine structures, such as piperidine-4-carboxylic acid.
Pyridazinone Derivatives: Compounds with similar pyridazinone structures, such as 3-methyl-2,3-dihydropyridazin-3-one.
Uniqueness
6-tert-butyl-2-[1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is unique due to its combination of functional groups and its potential for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
6-tert-butyl-2-[1-(3-methoxy-2-methylindazole-6-carbonyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3/c1-23(2,3)19-8-9-20(29)28(25-19)16-10-12-27(13-11-16)21(30)15-6-7-17-18(14-15)24-26(4)22(17)31-5/h6-9,14,16H,10-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQSCQBWIYRGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=CC4=NN(C(=C4C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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